L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine
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Overview
Description
L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine is a peptide compound composed of six amino acids: alanine, tryptophan, isoleucine, serine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Disulfide bonds, if present, can be reduced using DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: DTT, TCEP.
Substitution: Site-directed mutagenesis kits, chemical modification reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-tryptophyl-L-isoleucyl-L-seryl-L-leucine: A similar peptide with one less isoleucine residue.
L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-valine: A variant with valine instead of leucine.
Uniqueness
L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine is unique due to its specific sequence and the presence of two isoleucine residues, which may confer distinct structural and functional properties compared to other peptides.
Properties
CAS No. |
628715-78-6 |
---|---|
Molecular Formula |
C35H55N7O8 |
Molecular Weight |
701.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C35H55N7O8/c1-8-19(5)28(33(47)40-27(17-43)32(46)39-26(35(49)50)14-18(3)4)42-34(48)29(20(6)9-2)41-31(45)25(38-30(44)21(7)36)15-22-16-37-24-13-11-10-12-23(22)24/h10-13,16,18-21,25-29,37,43H,8-9,14-15,17,36H2,1-7H3,(H,38,44)(H,39,46)(H,40,47)(H,41,45)(H,42,48)(H,49,50)/t19-,20-,21-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
LUPWFYUKFVPPJQ-GMSCSKHASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)N |
Origin of Product |
United States |
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